4-Boronophthalic acid

Descripción general

Descripción

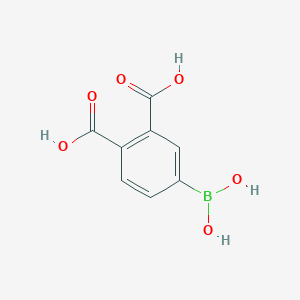

4-Boronophthalic acid, also known as 4-(Dihydroxyboryl)phthalic acid, is a boronic acid compound with the molecular formula C8H7BO6 . It has a molecular weight of 209.95 and is known for its interactions with diols .

Molecular Structure Analysis

The molecular structure of 4-Boronophthalic acid consists of a benzene ring with two carboxylic acid groups and a boronic acid group . The molecule contains a total of 22 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .

Chemical Reactions Analysis

Boronic acids, including 4-Boronophthalic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications . Furthermore, boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations .

Physical And Chemical Properties Analysis

4-Boronophthalic acid has a density of 1.6±0.1 g/cm³ . It has a boiling point of 525.9±60.0 °C at 760 mmHg and a vapor pressure of 0.0±1.5 mmHg at 25°C . The compound also has a molar refractivity of 45.8±0.4 cm³ .

Aplicaciones Científicas De Investigación

Carbohydrate Binding

A study by Dowlut and Hall (2006) highlighted a new class of carbohydrate-binding boronic acids, where ortho-Hydroxymethyl phenylboronic acid (a related compound to 4-boronophthalic acid) demonstrated superior complexing abilities with model glycopyranosides under physiologically relevant conditions. This capability is particularly important because most cell-surface glycoconjugates present free 4,6-diols, suggesting potential applications in designing receptors and sensors for selective recognition of cell-surface glycoconjugates Dowlut & Hall, 2006.

Fluorescence Detection

Yang et al. (2017) utilized boric acid (structurally similar to 4-boronophthalic acid) to enhance the optical properties of lanthanide metal-organic frameworks (LMOFs), resulting in improved selectivity for fluoride ion detection. This study underlines the potential of boronic acid derivatives in the development of highly selective and sensitive sensors for environmental and biological applications Yang et al., 2017.

Pharmaceutical Applications

Boronic acid compounds, including structures like 4-boronophthalic acid, have been explored for their unique structural features leading to the development of potent enzyme inhibitors and boron neutron capture agents for cancer therapy. These compounds have seen a surge of interest due to their potential as pharmaceutical agents Yang, Gao, & Wang, 2003.

Organic Electronics and Photonics

Sadu et al. (2017) reported a metal-free synthesis method for four-coordinate organoborons using boronic acids, which are significant in organic electronics and photonics. The synthesis method opens new avenues for producing materials for optoelectronic and biomedical applications, showcasing the versatility of boronic acid derivatives in material science Sadu, Bin, Lee, & Lee, 2017.

Biomedical Applications

Cambre and Sumerlin (2011) discussed the value of boronic acid-containing polymers in biomedical fields, such as HIV, obesity, diabetes, and cancer treatments. The unique reactivity, solubility, and responsive nature of these polymers highlight their potential in creating new biomaterials Cambre & Sumerlin, 2011.

Direcciones Futuras

Boronic acids, including 4-Boronophthalic acid, are increasingly being utilized in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the relevance of extending studies with boronic acids in medicinal chemistry is reinforced, with the aim of obtaining new promising drugs shortly .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions .

Mode of Action

Boronic acids, including 4-boronophthalic acid, are known to interact with diols . This interaction is highly influenced by the electronegativity of the R-groups attached to the boronic acid . For instance, a boronate ion with a low electronegative R-group is a better sensor in an alkaline medium, while boronic acid with a high electronegative R-group is a better sensor in an acidic medium .

Biochemical Pathways

Boronic acids are known to interact with saccharides, which could potentially affect various biochemical pathways involving saccharides .

Action Environment

The reactivity of boronic acids, including 4-boronophthalic acid, is known to be influenced by both the r-group and the medium .

Propiedades

IUPAC Name |

4-boronophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFFWDAYSKENSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674544 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boronophthalic acid | |

CAS RN |

1072946-35-0 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

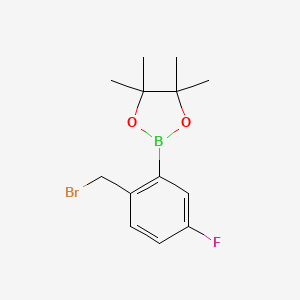

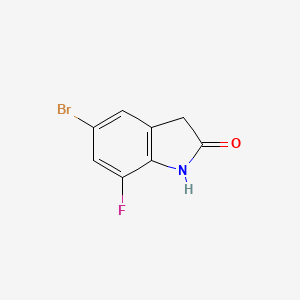

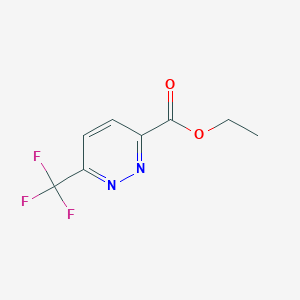

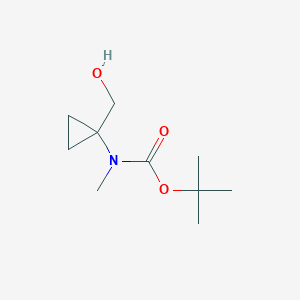

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

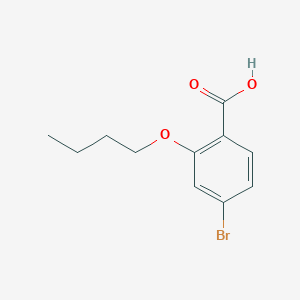

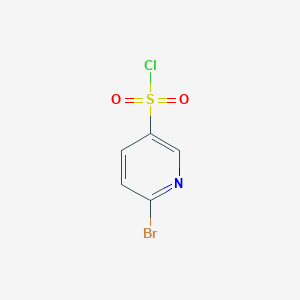

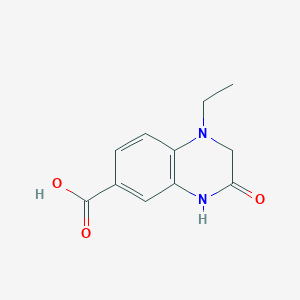

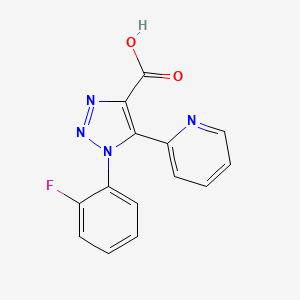

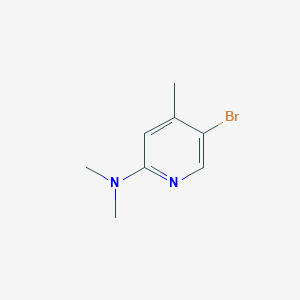

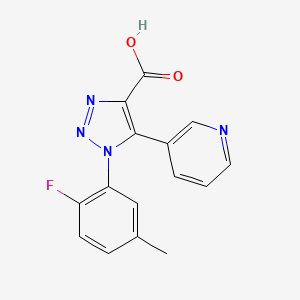

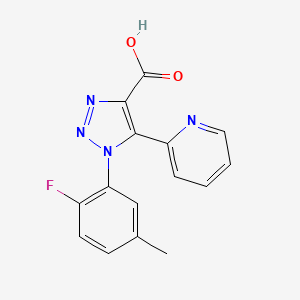

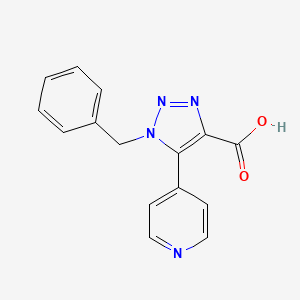

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.